molecular formula C15H17NO8 B12889786 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate

2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate

Cat. No.: B12889786
M. Wt: 339.30 g/mol
InChI Key: XTIDABOOUYUDET-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate is a complex organic compound that features an oxazolidine ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms

Properties

Molecular Formula

C15H17NO8

Molecular Weight

339.30 g/mol

IUPAC Name

[2,6-dimethoxy-4-(2-oxo-1,3-oxazolidine-3-carbonyl)phenyl] ethyl carbonate

InChI

InChI=1S/C15H17NO8/c1-4-22-15(19)24-12-10(20-2)7-9(8-11(12)21-3)13(17)16-5-6-23-14(16)18/h7-8H,4-6H2,1-3H3

InChI Key

XTIDABOOUYUDET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)N2CCOC2=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate typically involves multicomponent reactions. One common method is the metal-free domino annulation/Mannich reaction, which uses 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids as starting materials . Another approach is the transition metal-catalyzed cascade reaction, which can be performed under mild conditions to yield the desired oxazolidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield different oxazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidine derivatives, oxazolidinones, and substituted oxazolidines, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of oxazolidinone compounds, including 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that oxazolidinone derivatives could effectively target specific cancer cell lines, leading to reduced cell viability and increased rates of apoptosis .

Antimicrobial Properties
The compound's structure allows it to interact with microbial cell membranes, providing a mechanism for antimicrobial activity. Research has highlighted the effectiveness of similar oxazolidinone-based compounds against various bacterial strains, including resistant strains. The mechanism typically involves inhibiting protein synthesis within bacterial cells, thereby preventing their growth and replication .

Material Science

Polymer Synthesis
2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate can serve as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional polymers. The incorporation of this compound into polymer matrices has been shown to improve their resistance to degradation under various environmental conditions .

Coatings and Adhesives
Due to its chemical properties, this compound is also explored for use in coatings and adhesives. Its ability to form strong covalent bonds makes it suitable for applications requiring durable and weather-resistant coatings. Studies suggest that formulations containing this compound provide superior adhesion and flexibility compared to conventional adhesives .

Agricultural Chemistry

Pesticide Development
The compound's unique structure allows for the development of new pesticide formulations. Research indicates that derivatives can effectively target pests while minimizing toxicity to non-target organisms. This specificity is crucial for sustainable agricultural practices, as it reduces the environmental impact of pesticide use .

Fertilizer Enhancements
In agricultural applications, 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate can be used to enhance the efficacy of fertilizers. By modifying nutrient release profiles, this compound can improve nutrient uptake by plants, leading to better growth outcomes and higher crop yields .

Case Studies

Application Study Reference Findings
Anticancer Activity Induced apoptosis in cancer cells; effective against specific cell lines.
Antimicrobial Properties Inhibited growth of resistant bacterial strains; mechanism involves protein synthesis inhibition.
Polymer Synthesis Enhanced thermal stability and mechanical properties in polymer matrices.
Pesticide Development Effective targeting of pests with reduced toxicity to non-target organisms.
Fertilizer Enhancements Improved nutrient uptake leading to higher crop yields.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate is unique due to its specific substitution pattern and the presence of the ethyl carbonate group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. Its molecular formula is C14H17N1O7C_{14}H_{17}N_{1}O_{7}, and it features a phenyl ring substituted with methoxy groups and an oxazolidine moiety.

Anticancer Properties

Research indicates that compounds similar to 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can modulate P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells, enhancing the efficacy of conventional chemotherapeutics like doxorubicin .

Table 1: Efficacy Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonateK562/A02<50P-gp modulation
Similar compound AHepG2<50Apoptosis induction
Similar compound BMCF-7<30Cell cycle arrest

Antimicrobial Activity

The oxazolidine derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate may possess similar traits. The mechanism typically involves inhibition of bacterial protein synthesis .

Case Studies

  • Study on P-glycoprotein Modulation
    A study demonstrated that a derivative of the compound effectively reversed doxorubicin resistance in K562/A02 cells, indicating its potential as a safe modulator of MDR with low cytotoxicity (TI > 784.3) and long duration (>24 h) .
  • Antitumor Activity in HepG2 Cells
    Another case involved testing the cytotoxic effects of various azole derivatives against HepG2 cells, where compounds structurally related to 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate displayed IC50 values under 50 µM, suggesting promising anticancer activity .

The biological activity of 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate is attributed to several mechanisms:

  • P-glycoprotein Inhibition : By inhibiting P-gp function, the compound enhances drug accumulation within cancer cells.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Inhibition of Protein Synthesis : Antimicrobial activity is likely mediated through interference with bacterial ribosomal function.

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